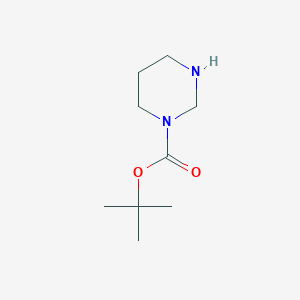

Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 1,3-diazinane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-5-10-7-11/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAFUUFVQNUZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694901 | |

| Record name | tert-Butyl tetrahydropyrimidine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867065-85-8 | |

| Record name | tert-Butyl tetrahydropyrimidine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 1,3-diazinane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Tert-butyl Tetrahydropyrimidine-1(2H)-carboxylate

Abstract

This compound is a pivotal heterocyclic compound, extensively utilized as a versatile building block in the synthesis of a wide array of biologically active molecules and complex organic structures. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the cyclic amine functionality enhances its stability and allows for controlled, regioselective reactions. This guide provides an in-depth exploration of the primary synthetic pathways for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The content is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, field-proven insights to enable successful and efficient synthesis.

Introduction

The Tetrahydropyrimidine Scaffold in Medicinal Chemistry

The tetrahydropyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse pharmacological activities. Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, allowing for precise interactions with biological targets. The nitrogen atoms within the ring can act as hydrogen bond donors and acceptors, further contributing to molecular recognition processes.

The Indispensable Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis. Its popularity is attributed to its stability under a broad range of reaction conditions, including exposure to many nucleophiles and bases, and its facile removal under mild acidic conditions. In the context of this compound, the Boc group serves two primary functions: it deactivates the nucleophilicity of the protected nitrogen, preventing unwanted side reactions, and it enhances the solubility of the molecule in common organic solvents, simplifying handling and purification.

Overview of Primary Synthetic Strategies

The synthesis of this compound is predominantly achieved through two main strategies:

-

Reductive Amination of a Protected Diamine: This highly efficient, one-pot method involves the reaction of N-Boc-1,3-diaminopropane with a suitable carbonyl source, typically formaldehyde or paraformaldehyde, followed by an in-situ reduction of the resulting cyclic imine intermediate.

-

Cyclization of a Diamine with a Carbonyl Equivalent followed by Boc Protection: This two-step approach first involves the formation of the tetrahydropyrimidine ring by reacting 1,3-diaminopropane with a carbonyl compound, followed by the protection of one of the ring nitrogens with a Boc group.

This guide will delve into the mechanistic details and provide comprehensive protocols for each of these synthetic routes.

Synthesis via Reductive Amination of N-Boc-1,3-Diaminopropane

This is often the preferred method due to its operational simplicity and high yields. The reaction proceeds through a cascade of transformations within a single reaction vessel, minimizing the need for isolation of intermediates.

Mechanistic Principles

The reaction commences with the nucleophilic attack of the primary amine of N-Boc-1,3-diaminopropane onto the carbonyl carbon of formaldehyde (or its equivalent). This is followed by dehydration to form a transient N-Boc-N'-methylidene-propane-1,3-diamine intermediate. The intramolecular nucleophilic attack of the Boc-protected amine onto the imine carbon then leads to the formation of a cyclic hemiaminal, which upon further dehydration, yields a cyclic iminium ion. The subsequent reduction of this iminium ion by a suitable reducing agent, such as sodium borohydride, affords the desired this compound.

Visualization of the Reductive Amination Pathway

Caption: Reductive amination workflow for synthesis.

Detailed Experimental Protocol

Materials:

-

N-Boc-1,3-diaminopropane

-

Paraformaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

To a stirred solution of N-Boc-1,3-diaminopropane (1.0 eq) in methanol at 0 °C, add paraformaldehyde (1.2 eq).

-

If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the formation of the intermediate is complete, cool the reaction mixture back to 0 °C.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Process Optimization and Troubleshooting

-

Control of Exotherm: The addition of sodium borohydride is exothermic and can lead to the formation of byproducts if the temperature is not controlled. Portion-wise addition at low temperatures is crucial.

-

Choice of Solvent: Methanol is a common choice as it readily dissolves the reactants and the borohydride reducing agent. Other protic solvents like ethanol can also be used.

-

Incomplete Reaction: If the reaction stalls, a slight excess of paraformaldehyde or the addition of a catalytic amount of acid can drive the initial condensation step to completion.

Synthesis via Cyclization and Subsequent Boc Protection

Rationale for the Two-Step Approach

This pathway allows for the independent formation of the tetrahydropyrimidine ring, which can be isolated and characterized before proceeding with the protection step. This can be beneficial for process control and for the synthesis of analogs with different N-substituents.

Visualization of the Two-Step Synthesis Workflow

Caption: Two-step synthesis via cyclization and Boc protection.

Detailed Experimental Protocol

Step 1: Synthesis of Tetrahydropyrimidine

Materials:

-

1,3-Diaminopropane

-

Aqueous formaldehyde (37 wt. % in H₂O)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1,3-diaminopropane (1.0 eq) in water, add potassium carbonate (2.0 eq).

-

Cool the mixture to 0 °C and slowly add aqueous formaldehyde (1.1 eq).

-

Stir the reaction at room temperature for 12 hours.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tetrahydropyrimidine. This intermediate is often used in the next step without further purification.

Step 2: Boc Protection of Tetrahydropyrimidine

Materials:

-

Crude tetrahydropyrimidine from Step 1

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude tetrahydropyrimidine (1.0 eq) in dichloromethane.

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

| Parameter | Reductive Amination | Cyclization & Boc Protection |

| Starting Materials | N-Boc-1,3-diaminopropane, Paraformaldehyde | 1,3-Diaminopropane, Formaldehyde, (Boc)₂O |

| Number of Steps | 1 (One-pot) | 2 |

| Typical Yield | High (often >80%) | Moderate to High (60-80% over two steps) |

| Key Reagents | Sodium borohydride | Di-tert-butyl dicarbonate, Triethylamine |

| Process Simplicity | High | Moderate |

Spectroscopic and Chromatographic Characterization

The identity and purity of the synthesized this compound must be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet at ~1.4-1.5 ppm), and methylene protons of the tetrahydropyrimidine ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the heterocyclic ring.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show the protonated molecular ion [M+H]⁺.

-

Chromatographic Purity: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to assess the purity of the final product. A single peak in the HPLC chromatogram and a single spot on the TLC plate are indicative of high purity.

Conclusion

The synthesis of this compound is a well-established process in organic synthesis, with the one-pot reductive amination of N-Boc-1,3-diaminopropane being the most direct and efficient route. The alternative two-step method involving cyclization followed by Boc protection provides a valuable alternative. A thorough understanding of the reaction mechanisms, optimization of reaction conditions, and rigorous analytical characterization are paramount to achieving high yields of the pure compound. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and scientists engaged in the synthesis of this important heterocyclic building block.

References

A comprehensive list of references will be compiled based on the specific scholarly articles and chemical databases used to assemble the detailed protocols and mechanistic insights. These would typically include publications from journals such as the Journal of Organic Chemistry, Organic Letters, Tetrahedron Letters, and patents, as well as entries from chemical supplier catalogs that provide synthesis information.

An In-depth Technical Guide to Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of protecting groups is fundamental to the construction of complex molecular architectures. Among the vast arsenal of available protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its reliability and predictable reactivity. This guide focuses on Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate, a heterocyclic compound that marries the stability of the tetrahydropyrimidine core with the synthetic versatility afforded by the Boc protecting group. This molecule is not merely a static structure but a dynamic tool, serving as a key intermediate in the synthesis of a wide array of biologically active compounds and novel pharmaceuticals.[1] For researchers, scientists, and drug development professionals, a deep understanding of its physicochemical properties is not just academic—it is the bedrock upon which successful, efficient, and reproducible synthetic campaigns are built. This document provides a comprehensive exploration of these properties, grounded in established chemical principles and supported by practical, field-proven insights.

Core Molecular and Physical Characteristics

This compound is a carbamate derivative of the saturated tetrahydropyrimidine ring system. The presence of the bulky and lipophilic tert-butyl group significantly influences its physical state, solubility, and handling characteristics.

| Property | Value | Source |

| CAS Number | 867065-85-8 | |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Physical Form | Colorless to light yellow liquid or semi-solid | [1] |

| Typical Purity | ≥95% | [1] |

| Storage Conditions | 2-8°C, keep in dark place, sealed in dry | [1] |

The Boc Group: A Keystone of Synthetic Strategy

The defining feature of this molecule from a synthetic utility perspective is the Boc-protected amine. This functional group is instrumental in multi-step syntheses where one nitrogen of the pyrimidine ring must be temporarily masked while chemical transformations are performed elsewhere on the molecule or on a substrate to which it is being coupled.[1]

Mechanism of Protection and Deprotection

The Boc group is known for its stability in basic, nucleophilic, and reductive environments, making it an orthogonal protecting group to many other common functionalities like Fmoc or Cbz.[2] Its removal, however, is efficiently achieved under acidic conditions. This acid lability is the cornerstone of its utility.

The deprotection mechanism is initiated by protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated as isobutylene.

Caption: Boc protection and acid-catalyzed deprotection workflow.

Stability Profile

The stability of the Boc group is paramount for its successful application. It provides a robust shield for the amine under a variety of reaction conditions, allowing for broad synthetic flexibility.

Caption: Chemical stability and lability of the Boc protecting group.

Spectroscopic and Physicochemical Data

Accurate characterization is essential for confirming the identity and purity of this compound. The following data represent typical values and expected spectral features.

| Parameter | Description / Expected Value |

| ¹H NMR | Characteristic singlet for the tert-butyl protons (9H) around δ 1.4-1.5 ppm. Multiplets for the methylene protons of the tetrahydropyrimidine ring (8H) between δ 1.5-3.5 ppm. The exact shifts can vary with the solvent used.[3] |

| ¹³C NMR | Resonances for the tert-butyl group (quaternary carbon ~80 ppm, methyl carbons ~28 ppm). Signals corresponding to the methylene carbons of the heterocyclic ring. A key signal for the carbamate carbonyl carbon appears around δ 155 ppm. |

| FT-IR (Infrared) | Strong carbonyl (C=O) stretching vibration from the carbamate group, typically in the range of 1680-1720 cm⁻¹. C-H stretching vibrations for the aliphatic protons. |

| Solubility | Generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). Insoluble in water.[4] |

| LogP | The LogP (octanol-water partition coefficient) is predicted to be positive, indicating moderate lipophilicity, consistent with its solubility profile. |

Experimental Protocols: A Practical Approach

To ensure scientific integrity, protocols must be robust and self-validating. The following sections detail standard procedures for the manipulation and analysis of this compound.

Protocol for Boc Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group to liberate the free secondary amine of the tetrahydropyrimidine ring. The causality behind using an anhydrous strong acid is to efficiently catalyze the cleavage while minimizing side reactions. The volatile nature of TFA and DCM facilitates easy removal post-reaction.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and separatory funnel

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction upon acid addition.

-

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise to the stirred solution. The reaction is often monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude free amine.

-

Validation: The success of the deprotection is confirmed by ¹H NMR (disappearance of the ~1.4 ppm tert-butyl singlet) and mass spectrometry (observation of the mass corresponding to the deprotected product).

Protocol for ¹H NMR Characterization

This protocol ensures the structural integrity and purity of the starting material.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube

-

Pipettes

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.

-

Homogenization: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine the relative proton ratios.

-

Validation: Confirm the presence of the characteristic tert-butyl singlet at ~1.4 ppm integrating to 9 protons, and the complex multiplets for the ring protons. The absence of significant impurity signals validates the purity of the sample.

Applications in Synthetic and Medicinal Chemistry

The utility of this compound is demonstrated by its application as a versatile intermediate. Its structure allows for the elaboration of the tetrahydropyrimidine core, a scaffold present in numerous biologically active molecules.

It is a key building block for:

-

Pharmaceuticals: Used in the synthesis of complex molecules with therapeutic potential.[1]

-

Heterocyclic Chemistry: Serves as a precursor for more complex, fused heterocyclic systems.[1]

-

Drug Discovery: Employed in the creation of libraries of compounds for screening against biological targets such as enzymes and receptors.[1] For instance, related tetrahydropyrimidine structures have been investigated as capsid assembly modulators for the Hepatitis B virus.[5]

Caption: General synthetic pathway utilizing the subject compound.

Safety and Handling

As with any chemical reagent, proper handling is essential for laboratory safety.

| Hazard Information | Precautionary Measures |

| GHS Pictogram: GHS07 (Exclamation Mark) | P-Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |

| Hazard Statements: [6] - H315: Causes skin irritation. - H319: Causes serious eye irritation. - H335: May cause respiratory irritation. | Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. |

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its physicochemical properties are dominated by the presence of the acid-labile Boc protecting group, which allows for its strategic incorporation into complex synthetic routes. A thorough understanding of its stability, reactivity, and spectroscopic signatures—as detailed in this guide—empowers researchers to utilize this reagent with confidence and precision, accelerating the discovery and development of novel chemical entities.

References

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

This compound. MySkinRecipes. [Link]

-

Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. PubMed Central. [Link]

-

1-Boc-1,2,3,6-tetrahydropyridine, 97%. Fisher Scientific. [Link]

-

Synthesis of tetrahydropyrimidin-2-one derivatives from N-tert-butylurea. ResearchGate. [Link]

-

This compound. Chembase. [Link]

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. [Link]

-

Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PubMed Central. [Link]

-

Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Boc-1,2,3,6-tetrahydropyridine, 97% | Fisher Scientific [fishersci.ca]

- 5. Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [chemdict.com]

Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate structural elucidation

An In-Depth Technical Guide to the Structural Elucidation of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It often serves as a crucial building block for more complex, biologically active molecules.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective chemical transformations, making it a versatile intermediate.[1] Ensuring the structural integrity of this intermediate is paramount for the success of multi-step syntheses and the ultimate purity of the final active pharmaceutical ingredient. This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of this molecule, grounded in practical, field-proven methodologies. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, detailing not just the methods themselves, but the scientific rationale that dictates their application.

The Strategic Imperative for Structural Verification

A Multi-Pronged Analytical Workflow

The elucidation of a molecule like this compound relies on piecing together evidence from various analytical techniques. Each method provides a unique part of the structural puzzle:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the atomic-level connectivity, establishing the carbon-hydrogen framework and the relative positions of atoms.

-

Mass Spectrometry (MS): Confirms the molecular weight and elemental composition and offers clues to the structure through characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: Rapidly identifies the key functional groups present in the molecule.

The overall workflow is a systematic process of data acquisition and integrated analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D experiments is essential.

¹H NMR Spectroscopy

¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (multiplicity), and their relative numbers (integration).

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-a (Boc) | ~1.46 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and have no adjacent protons, resulting in a large singlet.[2][3] |

| H-c (C5-H₂) | ~1.8 - 2.0 | Quintet (p) or Multiplet (m) | 2H | Protons are adjacent to two CH₂ groups (C4 and C6), leading to complex splitting. |

| H-b (C4/C6-H₂) | ~3.2 - 3.4 | Triplet (t) or Multiplet (m) | 4H | Protons on carbons adjacent to nitrogen are deshielded. Splitting is primarily influenced by the adjacent C5 protons. |

| H-d (N2-H) | ~4.5 - 5.5 (broad) | Singlet (s, broad) | 1H | The NH proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration. |

¹³C NMR Spectroscopy

¹³C NMR identifies all unique carbon atoms in the molecule. The key signals confirm the presence of the Boc group and the tetrahydropyrimidine ring.

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-a (Boc -C(CH₃)₃) | ~28.5 | The three equivalent methyl carbons of the Boc group are highly shielded.[2][3] |

| C-c (C5) | ~20 - 25 | Aliphatic carbon shielded by its position relative to the heteroatoms. |

| C-b (C4/C6) | ~40 - 45 | Carbons adjacent to nitrogen are deshielded compared to a standard alkane but shielded relative to C-g. |

| C-e (Boc -C(CH₃)₃) | ~79 - 81 | The quaternary carbon of the Boc group is significantly deshielded by the adjacent oxygen atom.[2][3] |

| C-g (C2) | ~155 | The carbamate carbonyl carbon is highly deshielded due to the two adjacent electronegative atoms (O and N).[2][3] |

2D NMR Spectroscopy: Connecting the Pieces

While 1D NMR provides the pieces, 2D NMR shows how they connect. For this molecule, Heteronuclear Multiple Bond Correlation (HMBC) is particularly decisive. It reveals correlations between protons and carbons separated by 2 or 3 bonds, which is crucial for confirming the connectivity of quaternary carbons and the placement of the Boc group.[4]

Key Verifiable Correlations:

-

Boc Group to Ring: A crucial 3-bond correlation (³J) from the protons of the tert-butyl group (H-a) to the carbamate carbonyl carbon (C-g) and a 2-bond correlation (²J) to the quaternary carbon (C-e) confirms the entire Boc structure.

-

Ring Integrity: Correlations from the C4/C6 protons (H-b) to the C5 carbon (H-c) and vice-versa will confirm the propane-1,3-diamine backbone of the ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula (C₉H₁₈N₂O₂).[2] In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 187.1441.

Mass spectrometry also provides structural validation through predictable fragmentation. The N-Boc group is notoriously labile and exhibits characteristic fragmentation patterns.[5]

Key MS Fragmentation Pathways

| Ion | m/z (for C₉H₁₈N₂O₂) | Description |

|---|---|---|

| [M+H]⁺ | 187.1441 | Protonated parent molecule. |

| [M - C₄H₈ + H]⁺ | 131.0866 | Loss of isobutylene (56 Da) via McLafferty-like rearrangement, a hallmark of the Boc group.[6] |

| [M - C₅H₉O₂ + H]⁺ | 87.0917 | Loss of the entire Boc group (100 Da) to yield the protonated tetrahydropyrimidine ring. |

| [C₄H₉]⁺ | 57.0704 | Formation of the stable tert-butyl cation.[5] |

The observation of these specific losses provides extremely strong evidence for the presence and location of the tert-butyl carbamate group.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For this compound, the most diagnostic absorption is the carbamate carbonyl (C=O) stretch.

-

N-H Stretch: A moderate absorption around 3350-3450 cm⁻¹ corresponding to the secondary amine (N-H).

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (2850-2980 cm⁻¹) from the aliphatic C-H bonds.[7]

-

C=O Stretch (Carbamate): A very strong, sharp absorption in the range of 1680-1700 cm⁻¹ . This is a key signature of the Boc protecting group and is essential for confirming its presence.[8]

-

C-O Stretch: Absorptions in the 1160-1250 cm⁻¹ region corresponding to the C-O bonds of the carbamate.

Conformational Analysis: Understanding 3D Structure

The tetrahydropyrimidine ring is not planar and can exist in various conformations, such as a chair or boat.[9] While not always required for routine verification, understanding the preferred conformation can be critical in drug development, as it dictates how the molecule interacts with biological targets.[10][11][12] Advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the spatial proximity of protons, helping to deduce the ring's preferred 3D shape. Computational modeling can further complement this analysis.

Standard Operating Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific spectrometer or mass spectrometer being used.

NMR Sample Preparation & Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4][13]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a greater number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.[13]

-

2D NMR (HMBC): Use a standard hmbcgp (or similar) pulse sequence. Optimize the long-range coupling delay (typically set to detect correlations from couplings of 4-10 Hz) to observe the desired 2- and 3-bond correlations.

HRMS Sample Preparation & Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile.

-

Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Determine the exact mass of the parent ion and use the instrument's software to generate a predicted elemental formula. Compare the theoretical exact mass with the observed mass (mass error should be < 5 ppm).

FTIR Sample Preparation & Acquisition

-

Sample Preparation: If the sample is a liquid or oil, a small drop can be placed between two NaCl or KBr salt plates. If it is a solid, a KBr pellet can be prepared.

-

Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural elucidation of this compound is a clear-cut process when a systematic, multi-technique approach is employed. The characteristic signals of the Boc group in ¹H NMR, ¹³C NMR, MS, and IR provide redundant and confirmatory evidence of its presence. 2D NMR experiments, particularly HMBC, are indispensable for assembling the complete molecular architecture and definitively placing the protecting group on the ring nitrogen. By integrating these data, researchers can proceed with full confidence in the structural integrity of this valuable synthetic intermediate.

References

- Supporting Information for an unspecified article. (n.d.). Vertex AI Search.

- Supporting Information. (2019). The Royal Society of Chemistry.

- Ingale, A. P., More, V. K., Gangarde, U. S., & Shinde, S. V. (2018). Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. Supporting Information, The Royal Society of Chemistry and the Centre National de la Recherche Scientifique.

- Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. (2021). PubMed Central.

- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). MDPI.

- The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. (n.d.). Benchchem.

- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Geochimica et Cosmochimica Acta.

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH.

- Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. (2022). NIH.

- Amine Protection / Deprotection. (n.d.). Fisher Scientific.

- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (n.d.). NIH.

- Conformational analysis of peramivir reveals critical differences between free and enzyme-bound states. (n.d.). MedChemComm (RSC Publishing).

- Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. (n.d.). Atlantis Press.

- I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023). Reddit.

- Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (n.d.). Semantic Scholar.

- Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022). NIH.

- This compound. (n.d.). MySkinRecipes. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyzMQOq53TUbCglA_9tI63jZkoWj05bUFV4rm4Y3ynZR0AaokjaegEvHr81gJ1xfBxBHBsYQQOfcCoYZVC6nQx-l0dTQCqvmuNy-WV03rIZaE5V1fsFs2viBwT_ZPW_JbYQ016mcwSFcwpZVrfuggUoJY75wuT7TfyKyuKdEd5MA_s3YFHerJpW60ENcO3TdJXdlRO8sedcjk0pyym-Pt6dPV6Guajl2l9JqfGcAmZQ0kDRAQt](

Sources

- 1. This compound [myskinrecipes.com]

- 2. pure.uva.nl [pure.uva.nl]

- 3. rsc.org [rsc.org]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. acdlabs.com [acdlabs.com]

- 6. reddit.com [reddit.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Conformational analysis of peramivir reveals critical differences between free and enzyme-bound states - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. ijpsr.com [ijpsr.com]

- 12. fiveable.me [fiveable.me]

- 13. benchchem.com [benchchem.com]

The Diverse Biological Landscape of Tetrahydropyrimidine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of a Privileged Scaffold

Tetrahydropyrimidines (THPMs) represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their broad and potent pharmacological activities.[1][2][3] These scaffolds are integral to a variety of biologically active molecules and serve as a cornerstone in the development of novel therapeutic agents.[4][5] Their structural versatility allows for a wide range of chemical modifications, leading to a diverse library of derivatives with distinct biological profiles. This guide provides an in-depth exploration of the multifaceted biological activities of tetrahydropyrimidine derivatives, offering insights into their mechanisms of action, synthesis, and therapeutic potential.

A Spectrum of Biological Activities: From Antimicrobials to Anticancer Agents

Tetrahydropyrimidine derivatives exhibit a remarkable array of biological activities, making them promising candidates for a multitude of therapeutic areas.[1][6]

Anticancer Activity

A significant body of research highlights the potent anticancer properties of tetrahydropyrimidine derivatives.[7][8][9] Certain derivatives have demonstrated the ability to impede cell cycle progression and exhibit synergistic cytotoxicity with existing clinical drugs, such as EGFR inhibitors.[7] For instance, one study identified a tetrahydropyrimidinecarboxamide derivative, compound 4f, with potent anti-proliferative effects across liver, breast, and lung cancer cell lines, as well as in primary patient-derived glioblastoma cells.[7][9] This compound was also found to inhibit the formation of 3D neurospheres in glioma stem cells, suggesting its potential in targeting cancer stem cells.[9] The anticancer mechanism of some derivatives, like monastrol, involves the inhibition of kinesin Eg5, a motor protein essential for mitotic spindle formation, leading to cell cycle arrest.[6][9]

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potential of tetrahydropyrimidines is well-documented.[4][8][10][11][12] These compounds have shown efficacy against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][10][12] For example, specific derivatives have exhibited significant inhibitory activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Shigella flexneri.[8] The antimicrobial activity is often influenced by the nature of the substituents on the tetrahydropyrimidine ring.[8][13] Some compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 0.20 mg/mL against fungi like Trichophyton mentagrophytes.[6][12]

Anti-inflammatory and Analgesic Effects

Tetrahydropyrimidine derivatives have emerged as promising anti-inflammatory and analgesic agents.[5][14][15] Studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[14][16] Some compounds have demonstrated in vivo anti-inflammatory activity comparable or even superior to established drugs like celecoxib.[14] The mechanism of their anti-inflammatory action is believed to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[15]

Antiviral Activity, Including Anti-HIV Properties

The antiviral potential of tetrahydropyrimidines has been explored, with notable activity against a variety of viruses, including Human Immunodeficiency Virus (HIV).[6][8][17] Specific derivatives have shown remarkable anti-HIV-1 activity by inhibiting viral replication.[8] The structural similarity of the pyrimidine core to nucleic acid bases makes these compounds intriguing candidates for targeting viral enzymes and processes.[8]

Calcium Channel Blocking Activity

Tetrahydropyrimidine derivatives have been identified as potent calcium channel blockers, with potential applications in cardiovascular diseases like angina pectoris and hypertension.[18][19][20][21] These compounds can effectively antagonize Ca2+ influx, particularly through L-type calcium channels.[18] Their activity is often compared to established calcium channel blockers like nifedipine, with some derivatives showing comparable or superior potency.[19] Molecular docking studies have further elucidated the interaction of these derivatives with the calcium channel proteins.[18][19]

Other Notable Biological Activities

Beyond the aforementioned activities, tetrahydropyrimidine derivatives have also demonstrated potential in other therapeutic areas:

-

Antidiabetic Activity: Certain derivatives have shown in vitro antidiabetic activity by inhibiting α-glucosidase.[1][12]

-

Anthelmintic Activity: Tetrahydropyrimidines like pyrantel act as potent cholinergic agonists, causing paralysis in parasitic worms.[22][23]

-

Neuroprotective Effects: Some derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's by stabilizing microtubules.[24][25][26][27]

Synthesis of Tetrahydropyrimidine Derivatives: The Biginelli Reaction

The most common and efficient method for synthesizing tetrahydropyrimidine derivatives is the Biginelli reaction .[1][2][10] This one-pot, three-component condensation reaction involves an aldehyde, a β-ketoester, and a urea or thiourea derivative, typically under acidic conditions.[1][10]

General Experimental Protocol for Biginelli Reaction:

A general procedure for the synthesis of tetrahydropyrimidine derivatives via the Biginelli reaction is as follows:

-

A mixture of the aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol) is prepared.

-

A catalytic amount of an acid (e.g., HCl) is added to the mixture.

-

The reaction mixture is then heated, often under reflux or using microwave irradiation, for a specified period.[1]

-

Upon completion, the reaction mixture is cooled, and the solid product is typically collected by filtration.

-

The crude product is then purified, usually by recrystallization from a suitable solvent like ethanol.[9]

The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1] Various catalysts, including Lewis acids like lanthanum triflate, have also been employed to enhance the efficiency of the reaction.[7][9]

Characterization Techniques

The structural elucidation of the synthesized tetrahydropyrimidine derivatives is crucial and is typically achieved through a combination of spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=S.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the precise arrangement of atoms within the molecule.[2][10]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[2]

-

Elemental Analysis: To determine the elemental composition of the compound.[1][8]

Visualizing the Core: Synthesis and Activity

Diagram 1: The Biginelli Reaction Workflow

Caption: A simplified workflow of the Biginelli reaction for the synthesis of tetrahydropyrimidine derivatives.

Diagram 2: Diverse Biological Activities of Tetrahydropyrimidines

Caption: An overview of the major biological activities exhibited by tetrahydropyrimidine derivatives.

Tabular Summary of Biological Activities and Lead Compounds

| Biological Activity | Key Findings | Example Lead Compound(s) | References |

| Anticancer | Inhibition of cell cycle progression, synergistic effects with clinical drugs, targeting of cancer stem cells. | Compound 4f, Monastrol | [6][7][8][9] |

| Antimicrobial | Broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungi. | Compounds 4a, 4b, 4d, 4e, 4f, 4k | [4][6][8][10][11][12] |

| Anti-inflammatory | Reduction of pro-inflammatory mediators (NO, PGE2, TNF-α). | ZL-5015 | [5][14][15][16] |

| Antiviral (Anti-HIV) | Inhibition of HIV-1 replication. | Compounds 4a, 4l | [6][8][17] |

| Calcium Channel Blocker | Antagonism of L-type calcium channels. | Compound 6a | [18][19][20][21] |

| Antidiabetic | Inhibition of α-glucosidase. | Compound 4g | [1][12] |

Conclusion and Future Directions

The tetrahydropyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The inherent versatility of the Biginelli reaction allows for the creation of large and diverse libraries of derivatives, which can be screened for a wide range of biological activities. Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of how different substituents on the tetrahydropyrimidine ring influence biological activity is crucial for the rational design of more potent and selective compounds.

-

Mechanism of Action Elucidation: While the biological activities are well-documented, the precise molecular mechanisms of action for many derivatives remain to be fully elucidated. Advanced techniques in molecular biology and biochemistry will be instrumental in this endeavor.

-

In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of New Therapeutic Areas: The broad biological activity spectrum of tetrahydropyrimidines suggests that their therapeutic potential may extend beyond the currently explored areas.

References

Sources

- 1. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]

- 2. Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives - ProQuest [proquest.com]

- 3. rjstonline.com [rjstonline.com]

- 4. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjpsonline.com [wjpsonline.com]

- 6. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04171B [pubs.rsc.org]

- 10. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chemrevlett.com [chemrevlett.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Anti-Inflammatory Activity and Molecular Docking Studies of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides - ProQuest [proquest.com]

- 16. researchgate.net [researchgate.net]

- 17. Antiviral activity of pyrimidine containing compounds: Patent review. | Semantic Scholar [semanticscholar.org]

- 18. alliedacademies.org [alliedacademies.org]

- 19. mdpi.com [mdpi.com]

- 20. alliedacademies.org [alliedacademies.org]

- 21. Synthesis of novel calcium channel blockers with ACE2 inhibition and dual antihypertensive/anti-inflammatory effects: A possible therapeutic tool for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 23. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 24. Characterization of Brain-Penetrant Pyrimidine-Containing Molecules with Differential Microtubule-Stabilizing Activities Developed as Potential Therapeutic Agents for Alzheimer's Disease and Related Tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Roles of Tetramethylpyrazine During Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

The Formation of Tert-Butyl Tetrahydropyrimidine-1(2H)-carboxylate: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. The introduction of a tert-butyloxycarbonyl (Boc) protecting group onto this heterocyclic system provides a versatile intermediate for further synthetic elaboration in drug discovery and development. This in-depth technical guide elucidates the mechanism of formation of tert-butyl tetrahydropyrimidine-1(2H)-carboxylate, offering a comprehensive overview of the underlying chemical principles, a detailed experimental protocol, and a discussion of the critical parameters that govern this transformation.

Introduction

This compound is a key building block in organic synthesis, particularly in the construction of more complex molecular architectures for pharmaceutical applications. The Boc group serves as a robust yet readily cleavable protecting group for the nitrogen atom within the tetrahydropyrimidine ring, enabling selective functionalization at other positions. Understanding the mechanism of its formation is paramount for optimizing reaction conditions, maximizing yields, and minimizing impurities. This guide will delve into the sequential chemical events that lead to the formation of this important synthetic intermediate.

Core Synthesis Strategy: A Two-Stage Approach

The formation of this compound is typically achieved through a two-stage process:

-

Mono-Boc Protection of a Diamine Precursor: The synthesis commences with the selective protection of one of the amino groups of a suitable 1,3-diamine, most commonly 1,3-diaminopropane.

-

Cyclization with an Aldehyde: The resulting mono-Boc-protected diamine is then cyclized with an appropriate one-carbon electrophile, typically formaldehyde or its equivalent, to form the tetrahydropyrimidine ring.

Part 1: Synthesis of the Key Precursor: N-Boc-1,3-Diaminopropane

The selective mono-protection of a symmetric diamine like 1,3-diaminopropane is a critical first step. The reaction relies on the nucleophilic attack of one of the amino groups on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Mechanism of Mono-Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on one of the nitrogen atoms of 1,3-diaminopropane attacks a carbonyl carbon of Boc₂O, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the expulsion of a tert-butoxide anion and carbon dioxide, to yield the protonated N-Boc-1,3-diaminopropane. A base, often an excess of the starting diamine or an added non-nucleophilic base like triethylamine, then deprotonates the ammonium ion to give the desired product.

Caption: Mechanism of Mono-Boc Protection of 1,3-Diaminopropane.

Experimental Protocol: Synthesis of N-Boc-1,3-diaminopropane

This protocol describes a common laboratory-scale synthesis of N-Boc-1,3-diaminopropane.[1]

Materials:

-

1,3-Diaminopropane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of 1,3-diaminopropane (e.g., 20.0 g, 172 mmol) in dichloromethane (DCM, 50 mL) cooled to 0°C in an ice bath, a solution of di-tert-butyl dicarbonate (Boc₂O, e.g., 3.75 g, 17.2 mmol) in DCM (24 mL) is added slowly.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 18 hours.

-

The resulting precipitate is removed by filtration.

-

The filtrate is washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (3 x 50 mL), water (2 x 50 mL), and brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield N-Boc-1,3-diaminopropane as an oily product.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 84% | [1] |

| Reaction Time | 18 hours | [1] |

| Reaction Temperature | 0°C to room temperature | [1] |

Part 2: Cyclization to Form the Tetrahydropyrimidine Ring

The second stage of the synthesis involves the reaction of N-Boc-1,3-diaminopropane with formaldehyde. This reaction proceeds through the formation of key intermediates, leading to the desired six-membered heterocyclic ring.

Mechanism of Cyclization

While the precise mechanism can be influenced by reaction conditions, a plausible pathway involves the following steps:

-

Hemiaminal Formation: The free primary amine of N-Boc-1,3-diaminopropane acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde, forming a hemiaminal intermediate.

-

Iminium Ion Formation: The hemiaminal can then be protonated (if under acidic conditions) or lose water to form a reactive N-acylimminium ion or a simple iminium ion.

-

Intramolecular Cyclization: The Boc-protected nitrogen atom, although less nucleophilic than a free amine, can then attack the iminium ion in an intramolecular fashion. This key step forms the six-membered ring.

-

Deprotonation: Finally, deprotonation of the resulting cyclic intermediate yields the stable this compound.

Caption: Proposed Mechanism for the Cyclization Reaction.

It is noteworthy that in some synthetic routes for related structures, the Boc group is removed prior to cyclization.[2] However, for the direct synthesis of the title compound, the reaction conditions are controlled to favor the intramolecular cyclization of the Boc-protected intermediate.

Experimental Protocol: Synthesis of this compound

A general procedure for the cyclization of an N-protected diamine with paraformaldehyde can be adapted for this synthesis.[2]

Materials:

-

N-Boc-1,3-diaminopropane

-

Paraformaldehyde

-

A suitable solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

A catalyst (optional, e.g., a mild acid or base, to be determined empirically)

Procedure:

-

Dissolve N-Boc-1,3-diaminopropane in the chosen solvent.

-

Add paraformaldehyde to the solution.

-

The reaction may be stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up. This may involve washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel.

Quantitative Data:

Specific yield and reaction conditions for this direct cyclization are not extensively reported in readily available literature and would likely require optimization.

Structural Characterization

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm), as well as signals for the methylene protons of the tetrahydropyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group, and the carbons of the tetrahydropyrimidine ring.

-

IR Spectroscopy: The infrared spectrum would exhibit a strong absorption band corresponding to the carbonyl stretching of the carbamate group (around 1680-1700 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the product (186.25 g/mol ).

Conclusion

The formation of this compound is a fundamentally important transformation in synthetic organic chemistry, providing a valuable building block for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. The mechanism proceeds through a well-defined sequence of nucleophilic attack, intermediate formation, and intramolecular cyclization. A thorough understanding of this mechanism, coupled with carefully controlled experimental conditions, is essential for the successful and efficient synthesis of this versatile intermediate. This guide provides the foundational knowledge for researchers and drug development professionals to confidently employ this chemistry in their synthetic endeavors.

References

-

Y. F. Ji, et al. (2021). Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. PubMed Central. Available at: [Link]

- BenchChem. (2025). The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. Retrieved from a hypothetical BenchChem technical guide.

Sources

The Evolving Landscape of Substituted Tetrahydropyrimidines: A Technical Guide for Drug Discovery

Introduction: The Tetrahydropyrimidine Core - A Scaffold of Pharmacological Significance

In the landscape of medicinal chemistry, the tetrahydropyrimidine (THPM) nucleus stands out as a "privileged scaffold." Its inherent structural features and synthetic accessibility have made it a cornerstone for the development of a multitude of biologically active compounds. These heterocyclic systems are integral to a wide range of therapeutic agents, demonstrating activities that span from antimicrobial and anticancer to anti-inflammatory and antiviral.[1][2] The versatility of the THPM core lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological evaluation of substituted tetrahydropyrimidines, offering field-proven insights for researchers and drug development professionals.

Core Synthesis Methodology: Mastering the Biginelli Reaction

The most prominent and efficient method for synthesizing the tetrahydropyrimidine core is the Biginelli reaction, a one-pot, three-component condensation first reported in 1891.[3] This reaction's enduring appeal lies in its operational simplicity and the structural complexity it generates in a single step, combining an aldehyde, a β-ketoester, and a (thio)urea.

Causality of the Biginelli Reaction Mechanism

Understanding the reaction mechanism is paramount for optimizing reaction conditions and predicting outcomes. The most widely accepted mechanism proceeds through an iminium intermediate, which is the rate-determining step.

-

Aldehyde-Urea Condensation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea (or thiourea). The urea's nucleophilic nitrogen attacks the protonated carbonyl carbon of the aldehyde. Subsequent dehydration forms an N-acylimine ion intermediate. This initial step is crucial as the electrophilicity of the aldehyde and the nucleophilicity of the urea derivative directly impact the reaction rate.

-

Nucleophilic Addition: The β-ketoester, in its enol form, then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step establishes the key C4-C5 bond of the pyrimidine ring.

-

Cyclization and Dehydration: The final step involves an intramolecular cyclization where the remaining free amino group of the urea moiety attacks the ester carbonyl group. A final dehydration step yields the stable 3,4-dihydropyrimidin-2(1H)-one (DHPM) ring system.

Detailed Protocol: Synthesis of a Model Tetrahydropyrimidine

This protocol describes a general, reliable method for the synthesis of ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The choice of a Lewis acid catalyst like lanthanum triflate often provides higher yields and shorter reaction times compared to classical Brønsted acids.

Materials:

-

4-Methoxybenzaldehyde (1 mmol, 136.15 mg)

-

Ethyl acetoacetate (1 mmol, 130.14 mg)

-

Urea (1.5 mmol, 90.09 mg)

-

Lanthanum (III) triflate (La(OTf)₃) (10 mol%, 58.6 mg)

-

Ethanol (5 mL)

-

Round-bottom flask (25 mL), reflux condenser, magnetic stirrer

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask, add 4-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and lanthanum (III) triflate (10 mol%).

-

Solvent Addition: Add 5 mL of ethanol to the flask. The choice of ethanol is strategic; it effectively dissolves the reactants while being a poor solvent for the final product, facilitating precipitation upon cooling.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexane, 1:2). The reaction is typically complete within 2-4 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product is often of high purity. However, for analytical purposes, it can be recrystallized from hot ethanol to yield pure white crystals.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Pharmacological Applications & Structure-Activity Relationships (SAR)

The therapeutic potential of THPMs is vast. The strategic modification of substituents at the C2, C4, and C5 positions of the pyrimidine ring profoundly influences their biological activity.

Anticancer Activity

A significant number of THPM derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2] The mechanism often involves the inhibition of key cellular processes, such as cell cycle progression. For example, the well-known inhibitor Monastrol targets the mitotic kinesin Eg5, leading to mitotic arrest and apoptosis.

Structure-Activity Relationship for Anticancer Agents:

-

C4 Position: The nature of the substituent at the C4 position is a critical determinant of cytotoxicity.

-

Aromatic Ring: An aryl group at C4 is generally favored. The substitution pattern on this phenyl ring is crucial. Electron-withdrawing groups (e.g., -Cl, -Br, -CF₃) at the meta or para positions often enhance cytotoxic activity.[4]

-

Heteroaromatic Rings: Replacing the phenyl ring with a heteroaromatic moiety can also lead to potent compounds.[4]

-

-

C2 Position: The substitution at the C2 position (X=O or S) modulates the compound's properties. Thio-analogs (X=S) sometimes exhibit enhanced activity compared to their oxo-counterparts.

-

C5 Position: The ester group at C5 is a common feature. Modifications to this group, such as converting it to an amide, can significantly alter activity and pharmacokinetic properties. Benzyl esters at this position have been reported in novel cytotoxic agents.[4]

-

N1/N3 Positions: Substitution on the urea nitrogens can influence lipophilicity and target engagement. N1 methylation, for instance, can impact the activity profile.

| Position | Substituent Type | General Effect on Anticancer Activity | Reference |

| C4-Aryl | Electron-withdrawing group (e.g., Br, Cl, CF₃) | Increased cytotoxicity | [4] |

| C4-Aryl | Electron-donating group (e.g., OCH₃) | Variable, often less potent | [5] |

| C4 | Heteroaromatic ring | Can enhance activity | [4] |

| C2 | Thione (C=S) vs. Carbonyl (C=O) | Thio-analogs can show increased activity | [6] |

| C5 | Ester vs. Amide | Can modulate activity and properties | [4] |

Antimicrobial Activity

THPMs also exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][7]

Structure-Activity Relationship for Antimicrobial Agents:

-

C4-Aryl Ring: Similar to anticancer activity, the presence of electron-withdrawing groups on the C4-phenyl ring generally enhances antibacterial and antifungal effects.[5][7] This is likely due to increased lipophilicity, which may facilitate membrane transport.

-

C5-Ester Group: The nature of the ester at C5 can influence the spectrum of activity.

-

N1-Position: Methylation at the N-1 position appears to have a minimal role in the antibacterial activity of some series.[7]

-

Exocyclic Moiety: When synthesized using guanidine instead of urea, the resulting 2-amino-dihydropyrimidines show significant activity. The guanidine moiety is often crucial for the antibacterial effect in this class of compounds.[8]

| Position | Substituent Type | General Effect on Antimicrobial Activity | Reference |

| C4-Aryl | Electron-withdrawing group (e.g., Cl, Br) | Increased activity | [5][7] |

| C4 | Alkyl group | Can exhibit good activity (e.g., against S. aureus) | [7] |

| C2 | Amino (from Guanidine) | Often essential for potent antibacterial activity | [8] |

| N1 | Methylation | Minimal effect observed in some studies | [7] |

Protocols for Biological Evaluation: A Self-Validating System

To ensure the trustworthiness of biological data, standardized and well-controlled assays are essential. The following protocols for cytotoxicity and antimicrobial susceptibility testing represent self-validating systems for the primary screening of novel THPM derivatives.

General Workflow for Biological Evaluation

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan.[1][3]

Materials:

-

96-well flat-bottom sterile microplates

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

THPM stock solutions (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multi-channel pipette, microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the THPM compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix gently by shaking the plate on an orbital shaker for 15 minutes.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.[1][10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Materials:

-

96-well sterile microplates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

THPM stock solutions (as above)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer (for inoculum standardization)

Procedure:

-

Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Plate Preparation: Dispense 50 µL of sterile MHB into each well of a 96-well plate.

-

Serial Dilution: Add 50 µL of the highest concentration of the test compound (prepared at 2x the final desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well. This results in wells with 50 µL of serially diluted compound.

-

Inoculation: Inoculate each well with 50 µL of the standardized bacterial inoculum, bringing the final volume to 100 µL. Leave a well with broth only (sterility control) and a well with broth and inoculum but no compound (growth control).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).[13] The results can be confirmed by reading the absorbance at 600 nm.

Conclusion and Future Outlook

Substituted tetrahydropyrimidines continue to be a highly productive scaffold in the pursuit of novel therapeutic agents. The Biginelli reaction provides a robust and versatile platform for generating chemical diversity. A deep understanding of the structure-activity relationships, particularly concerning the substitutions on the C4-aryl ring, is critical for rationally designing potent and selective inhibitors. The systematic application of validated biological assays, such as the MTT and MIC protocols described herein, ensures the generation of reliable data to guide drug discovery programs. Future research will likely focus on exploring novel catalytic systems for the Biginelli reaction, expanding the diversity of the building blocks, and applying advanced computational methods to better predict the biological activity and targets of new THPM derivatives.

References

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

- Ciaffaglione, V., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(11), 3166.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Arnold, D. M., et al. (2024). Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. ACS Medicinal Chemistry Letters.

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

- LaPorte, M. G., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37837-37846.

-

protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.

- Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 132, 108-134.

-

FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]